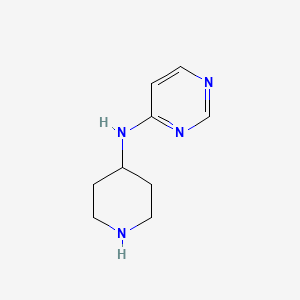

N-(piperidin-4-yl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-piperidin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHOJHBOXFZFCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302253 | |

| Record name | N-4-Piperidinyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211585-01-1 | |

| Record name | N-4-Piperidinyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211585-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-4-Piperidinyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Piperidin 4 Yl Pyrimidin 4 Amine and Its Functionalized Analogues

Diverse Synthetic Routes to the N-(piperidin-4-yl)pyrimidin-4-amine Core Structure

The construction of the fundamental this compound scaffold can be achieved through several reliable synthetic pathways.

Nucleophilic Aromatic Substitution as a Primary Synthetic Strategy

Nucleophilic aromatic substitution (SNA_r) stands out as a common and direct method for forging the crucial C-N bond between the pyrimidine (B1678525) and piperidine (B6355638) rings. vulcanchem.comnih.gov This approach typically involves the reaction of a halogenated pyrimidine, such as 4-chloropyrimidine (B154816), with 4-aminopiperidine (B84694) or its protected variants. The pyrimidine ring, being electron-deficient, is susceptible to attack by the nucleophilic amine of the piperidine moiety. vulcanchem.commasterorganicchemistry.com

The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Mild heating is often employed to facilitate the substitution. The efficiency of this reaction is influenced by the nature of the leaving group on the pyrimidine ring, with fluoro-substituted pyrimidines often exhibiting higher reactivity. masterorganicchemistry.comnih.gov This strategy allows for the direct coupling of the two key heterocyclic components to form the desired product.

A general representation of this synthetic route is as follows: Starting with 4-chloropyrimidine or 4-bromopyrimidine. Reacting it with N-methylpiperidin-4-amine under basic conditions. Purification is then achieved through column chromatography or recrystallization. vulcanchem.com

This method leverages the electrophilic character of halopyrimidines, which readily undergo nucleophilic aromatic substitution with amines via an addition-elimination mechanism. vulcanchem.com

Reductive Amination Techniques in Piperidine Functionalization

Reductive amination is a versatile and widely used method for the functionalization of the piperidine ring, which can be subsequently coupled to a pyrimidine moiety. researchgate.net This two-step process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of synthesizing this compound analogues, a common approach involves the reductive amination of a piperidone derivative with a pyrimidin-4-amine. For instance, reacting a suitable piperidone with pyrimidin-4-amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) yields the target compound. This technique is valued for its operational simplicity and the commercial availability of a wide array of starting materials. researchgate.net

A notable example is the reductive amination of piperidine-4-carboxaldehyde with pyrimidin-2-amine, which proceeds through an imine intermediate that is subsequently reduced. This method is efficient for laboratory-scale synthesis and can be adapted for industrial applications.

Cyclization and Annulation Reactions for Related Pyrimidine-Piperidine Scaffolds

Cyclization and annulation reactions offer powerful strategies for constructing the piperidine ring itself, which can then be linked to a pyrimidine. mdpi.comorganic-chemistry.org These methods often involve the formation of the heterocyclic ring from acyclic precursors through intramolecular reactions. A variety of metal-catalyzed and radical-mediated cyclizations have been developed for the synthesis of substituted piperidines. mdpi.com

For instance, intramolecular hydroamination or reductive amination of aminoalkenes or amino-ketones can lead to the formation of the piperidine ring. mdpi.com Additionally, formal [4+2] cycloaddition reactions have been employed to construct piperidin-4-one derivatives, which are valuable intermediates for further functionalization and coupling to pyrimidine systems. nih.gov While not a direct route to this compound, these cyclization strategies provide access to a diverse range of functionalized piperidine building blocks that are essential for creating complex analogues. mdpi.comorganic-chemistry.org

Advanced Synthetic Approaches and Chemo-selectivity Considerations

The synthesis of functionalized analogues of this compound often requires precise control over the regioselectivity of reactions and the use of protecting groups to achieve the desired outcome.

Regioselective Functionalization of Pyrimidine and Piperidine Rings

Achieving regioselectivity is crucial when multiple reactive sites are present on either the pyrimidine or piperidine ring. For the pyrimidine ring, functionalization at the C2, C4, and C5 positions can be controlled by the choice of reagents and reaction conditions. digitellinc.comnih.gov For instance, the use of directing groups or the sequential introduction of substituents can guide the reaction to a specific position. nih.gov The inherent electronic properties of the pyrimidine ring, with its electron-deficient nature, also play a significant role in directing nucleophilic attack. digitellinc.com

Similarly, the functionalization of the piperidine ring at different positions (C2, C3, or C4) can be achieved with high selectivity. nih.gov Catalyst-controlled C-H functionalization has emerged as a powerful tool for introducing substituents at specific positions of the piperidine ring. nih.gov The choice of catalyst and the nature of the protecting group on the piperidine nitrogen can direct the functionalization to the desired carbon atom. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to introduce various groups at the C2 and C4 positions of N-protected piperidines. nih.gov Furthermore, the generation and trapping of reactive intermediates like piperidynes can provide access to annulated piperidine scaffolds with defined regiochemistry. nih.gov

Strategies for Orthogonal Protection and Deprotection

In multi-step syntheses of complex this compound analogues, the use of orthogonal protecting groups is essential. sigmaaldrich.comnih.gov Orthogonal protecting groups are groups that can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others. sigmaaldrich.com

Optimization of Reaction Conditions for Derivatization

The successful synthesis of functionalized analogues of this compound hinges on the meticulous optimization of reaction conditions. The derivatization process, which involves introducing various functional groups to the parent molecule, is highly sensitive to parameters such as catalysts, solvents, temperature, and the nature of reagents. Researchers systematically adjust these variables to maximize product yield, enhance purity, and ensure the desired regioselectivity. Key synthetic strategies employed for derivatization include N-arylation, reductive amination, and nucleophilic substitution, each requiring a tailored set of optimized conditions.

Optimization of N-Arylation Reactions

The introduction of aryl groups onto the piperidine or pyrimidine nitrogen atoms is a common derivatization strategy, often achieved through Buchwald-Hartwig amination. The efficiency of this cross-coupling reaction is highly dependent on the choice of catalyst, ligand, and solvent. Palladium-based catalysts are frequently employed. The optimization involves screening different palladium precursors and phosphine (B1218219) ligands to find the most effective combination for the specific substrates being coupled.

For instance, the coupling of an amine with aryl bromides is effectively carried out using a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) in conjunction with a bidentate phosphine ligand such as Xantphos. The reaction is typically performed in an inert solvent like toluene (B28343) under reflux conditions to drive the reaction to completion. An inert atmosphere, usually nitrogen, is crucial to prevent the degradation of the catalyst and reactants.

Table 1: Optimized Conditions for Buchwald-Hartwig N-Arylation

| Parameter | Optimized Condition | Rationale / Observation |

|---|---|---|

| Catalyst | Dichlorobis(triphenylphosphine)Pd(II) | Effective palladium source for cross-coupling. |

| Ligand | Xantphos | Bidentate phosphine ligand stabilizes the catalytic species and promotes reductive elimination. |

| Solvent | Toluene | High boiling point allows for reflux conditions, facilitating the reaction. |

| Atmosphere | Nitrogen | Prevents oxidation and degradation of the palladium catalyst. |

| Temperature | Reflux | Provides the necessary thermal energy to overcome the activation barrier. |

Optimization of Reductive Amination

Reductive amination is a versatile method for introducing substituents to the piperidine nitrogen. This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. The choice of reducing agent is a critical parameter to optimize. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride are often preferred because they selectively reduce the iminium ion in the presence of the carbonyl starting material.

The reaction solvent also plays a significant role. Protic solvents such as methanol (B129727) or ethanol (B145695) are commonly used as they are compatible with the reducing agents and effectively solubilize the reactants. Temperature control is important to manage the reaction rate and minimize the formation of by-products.

Table 2: Optimized Conditions for Reductive Amination

| Parameter | Optimized Condition | Rationale / Observation |

|---|---|---|

| Reactants | Piperidine derivative, Aldehyde/Ketone | Forms an intermediate iminium ion. |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective agent, efficient for reducing the imine intermediate. |

| Solvent | Methanol or Ethanol | Effectively dissolves reactants and is compatible with the reducing agent. |

| Temperature | Controlled (e.g., 0 °C to RT) | Optimizes reaction selectivity and yield. |

Optimization of Nucleophilic Substitution

Nucleophilic substitution is a fundamental method for constructing the core this compound structure or for further derivatization. vulcanchem.com A common approach involves reacting a halogenated pyrimidine, such as 4-chloropyrimidine, with a piperidine derivative. vulcanchem.com The optimization of this reaction focuses on the choice of base, solvent, and temperature.

A suitable base, like potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to act as a scavenger for the hydrogen halide formed during the reaction. Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically chosen to facilitate the substitution by solvating the cationic species. Mild heating, often in the range of 50–100 °C, is generally sufficient to achieve a good reaction rate and high yield.

Table 3: Optimized Conditions for Nucleophilic Substitution

| Parameter | Optimized Condition | Rationale / Observation |

|---|---|---|

| Substrates | Halogenated Pyrimidine, Piperidine derivative | Key building blocks for the target molecule. vulcanchem.com |

| Base | Potassium Carbonate (K₂CO₃) | Effectively neutralizes the acid byproduct, driving the reaction forward. |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent that promotes the SNAr reaction mechanism. |

| Temperature | 60-80 °C | Provides sufficient energy for the reaction without significant decomposition. |

Structure Activity Relationship Sar Analyses of N Piperidin 4 Yl Pyrimidin 4 Amine Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of N-(piperidin-4-yl)pyrimidin-4-amine derivatives are highly sensitive to substituent modifications on both the pyrimidine (B1678525) and piperidine (B6355638) rings. These modifications can significantly alter the compound's affinity for its biological target and its selectivity over other related targets.

Pyrimidine Ring Substitution Patterns (e.g., positions 2, 4, 5, 6)

Modifications to the pyrimidine ring of this compound derivatives have a profound impact on their biological activity. The substitution pattern at positions 2, 4, 5, and 6 can influence potency, selectivity, and pharmacokinetic properties.

Research into pyrimidine-4-carboxamides as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) revealed that the nitrogen atoms within the pyrimidine ring are crucial for activity. nih.govacs.org Systematic variations of the pyrimidine scaffold, including the synthesis of pyridyl analogs, demonstrated the importance of the pyrimidine core for inhibitory potency. acs.org For instance, in a series of USP1/UAF1 deubiquitinase inhibitors, substitutions at the 5- and 6-positions of the pyrimidine ring were explored. acs.org A methyl group at the 5-position was well-tolerated, while moving it to the 6-position led to a decrease in potency. acs.org Dimethyl substitution at both positions 5 and 6, as well as the incorporation of a cyclopentyl ring, also resulted in potent compounds. acs.org Furthermore, substituting the pyrimidine ring with various heteroaromatic scaffolds like furan, or with groups such as methoxy, fluoro, amino, dimethylamino, and methylthio, yielded compounds with good inhibitory activity. acs.org

In another study focusing on pyrido[2,3-d]pyrimidin-7(8H)-ones, the introduction of an electrophilic leaving group at the C4 position of the pyrimidine ring, such as a triflate or benzotriazole (B28993) group, enabled further diversification through cross-coupling reactions. nih.gov This strategy allowed for the synthesis of derivatives with N-aryl bonds at the C4 position via Buchwald-Hartwig cross-coupling, leading to a range of compounds with varying biological activities. nih.gov

The development of inhibitors for Protein Kinase B (PKB/Akt) also highlights the importance of the pyrimidine moiety. nih.govacs.org Specifically, the pyrrolo[2,3-d]pyrimidine scaffold was identified as a key hinge-binding group. nih.gov The substitution of this bicyclic heteroaromatic group with others like 7-azaindole (B17877), oxopurine, and pyrazolo[3,4-b]pyridine was investigated. nih.gov It was found that 7-azaindoles generally led to lower selectivity for PKB over the related kinase PKA, a phenomenon attributed to the replacement of a nitrogen atom (N-3) in the pyrrolo[2,3-d]pyrimidine with a carbon. nih.gov This change is believed to alter the preferred conformation of the piperidine ring relative to the bicyclic system. nih.gov

The following table summarizes the impact of various substituents on the pyrimidine ring on the biological activity of this compound derivatives:

| Position | Substituent | Effect on Biological Activity | Reference |

| 5 | Methyl | Well-tolerated, maintained potency. | acs.org |

| 6 | Methyl | 3-fold decrease in potency compared to 5-methyl. | acs.org |

| 5,6 | Dimethyl | Well-tolerated, potent inhibition. | acs.org |

| 5 | OMe, F, NH2, NMe2, SMe | Good potency. | acs.org |

| 2,4 | Dichloro starting material | Precursor for further modifications. | acs.org |

| 4 | Leaving group (OTf, BOP) | Enables diversification via cross-coupling. | nih.gov |

| 4 | N-Aryl | Introduced via Buchwald-Hartwig coupling, variable activity. | nih.gov |

| - | Pyrrolo[2,3-d]pyrimidine | Key hinge-binding group, high selectivity for PKB. | nih.gov |

| - | 7-Azaindole | Lower selectivity for PKB over PKA. | nih.gov |

Piperidine Ring Modifications, including N-Substituents and Stereochemistry

Modifications to the piperidine ring, including the introduction of various N-substituents and the consideration of stereochemistry, are critical in determining the biological activity and selectivity of this compound derivatives.

In the development of inhibitors for Protein Kinase B (PKB), the substitution on the piperidine ring was extensively studied. nih.govacs.org Optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to nanomolar inhibitors with significant selectivity for PKB over PKA. nih.gov For example, a 4-(4-chlorobenzyl) group on the piperidine was a key feature of a potent inhibitor. nih.govacs.org However, these compounds suffered from rapid in vivo metabolism. nih.gov To address this, variations were made, including the introduction of a carboxamide linker, which resulted in orally bioavailable inhibitors. nih.govacs.org Methylation of the amide nitrogen or conformational constraint of the tertiary amides led to a loss of potency. nih.gov

The stereochemistry of the piperidine ring and its substituents also plays a crucial role. In a study on pyrimidine-4-carboxamides as NAPE-PLD inhibitors, the replacement of an N-methylphenethylamine group with an (S)-3-phenylpiperidine led to a 3-fold increase in inhibitory potency. nih.govacs.org This highlights the importance of conformational restriction. Further modification by exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine further increased activity by 10-fold. nih.govacs.org The stereochemical effect on biological activities has also been observed in other piperidin-4-one derivatives, where the orientation of substituents, determined by spectral studies, influenced their antibacterial, antifungal, and anthelmintic properties. nih.govresearchgate.net

N-substituents on the piperidine ring are a common point of modification. For instance, in a series of non-nucleoside HIV-1 reverse transcriptase inhibitors, piperidine-linked aminopyrimidines were designed, leading to compounds with single-digit nanomolar activity against wild-type HIV-1. nih.gov The design of GPR119 agonists also involved modifications to the piperidine moiety to improve efficacy and metabolic stability.

The following table provides examples of piperidine ring modifications and their effects on biological activity:

| Modification | Effect on Biological Activity | Target/Application | Reference |

| 4-Benzyl-4-amino | Potent PKB inhibition, but poor in vivo stability. | PKB/Akt | nih.gov |

| 4-Amino-4-carboxamide | Improved oral bioavailability and in vivo activity. | PKB/Akt | nih.govacs.org |

| (S)-3-Phenylpiperidine | 3-fold increase in NAPE-PLD inhibitory potency. | NAPE-PLD | nih.govacs.org |

| (S)-3-Hydroxypyrrolidine | 10-fold increase in NAPE-PLD inhibitory activity. | NAPE-PLD | nih.govacs.org |

| N-Alkyl/Aryl | Varied activity as HIV-1 reverse transcriptase inhibitors. | HIV-1 RT | nih.gov |

| N-Trifluoromethylpyrimidinyl | Potent GPR119 agonism with improved metabolic stability. | GPR119 | |

| Axial/Equatorial substituents | Influenced antibacterial, antifungal, and anthelmintic activities. | Antimicrobial | nih.govresearchgate.net |

Bridging and Linker Group Variations Between Pyrimidine and Piperidine

Variations in the bridging and linker groups that connect the pyrimidine and piperidine moieties in this compound derivatives are crucial for optimizing their biological activity and pharmacokinetic properties. The nature, length, and flexibility of this linker can significantly influence how the molecule interacts with its biological target.

In the development of Protein Kinase B (PKB) inhibitors, the linker between the 4-aminopiperidine (B84694) and a lipophilic group was a key area of investigation. acs.org While a direct 4-benzyl substituent on the piperidine ring led to potent but metabolically unstable compounds, introducing different linker groups provided a solution. nih.gov For instance, an ether-linked compound was as potent as the parent benzyl (B1604629) derivative against PKB but lacked selectivity over PKA, which was attributed to the more flexible linker. acs.org In contrast, an amide linker, specifically an N-(4-chlorobenzyl)carboxamide, retained good activity for PKB and showed improved selectivity over PKA. acs.org This modification ultimately led to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors. nih.govacs.org

The synthesis of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis also involved the strategic use of linkers. nih.gov A key step in the synthesis was a Mitsunobu coupling to introduce an ether linkage between a phenolic moiety and the piperidine ring. nih.gov This was followed by a reductive amination to attach a substituted benzaldehyde, creating a more complex linker structure. nih.gov

The following table summarizes the impact of different linker groups on the biological activity of this compound analogs:

| Linker Type | Effect on Biological Activity | Target | Reference |

| Direct Benzyl | Potent PKB inhibition, poor metabolic stability. | PKB | nih.gov |

| Ether | Potent PKB inhibition, no selectivity over PKA. | PKB | acs.org |

| Amide (Isomeric) | Reduced PKB affinity in one isomer, retained activity and improved selectivity in the other. | PKB | acs.org |

| Carboxamide | Potent, selective, and orally bioavailable PKB inhibition. | PKB | nih.govacs.org |

| Ether and Amine | Used in the synthesis of MenA inhibitors. | MenA | nih.gov |

Conformational Analysis and its Correlation with Pharmacological Profile

The three-dimensional conformation of this compound derivatives is a critical determinant of their pharmacological profile. The spatial arrangement of the pyrimidine and piperidine rings, along with their substituents, directly influences how these molecules bind to their biological targets.

Conformational restriction has proven to be a successful strategy in enhancing the potency and selectivity of these compounds. For example, in the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine resulted in a threefold increase in inhibitory activity. nih.govacs.org This suggests that a specific, constrained conformation is favored for binding to the enzyme's active site. Further supporting this, the exchange of a morpholine substituent with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity tenfold, likely due to the adoption of a more favorable binding conformation. nih.govacs.org

In the context of Protein Kinase B (PKB) inhibitors, the conformation of the piperidine ring relative to the bicyclic heteroaromatic system (pyrrolo[2,3-d]pyrimidine) is crucial for selectivity. nih.gov The substitution of the pyrrolo[2,3-d]pyrimidine with a 7-azaindole was found to alter the preferred conformation and orientation of the piperidine ring. nih.gov This change in the vectors of the basic amine and lipophilic substituents is believed to be the reason for the observed reduction in selectivity for PKB over PKA. nih.gov X-ray crystallography of a potent inhibitor bound to PKBβ revealed that the inhibitor binds in a specific conformation, with the 4-amino group forming key interactions and the lipophilic ring occupying a specific pocket. nih.gov Methylation of an amide nitrogen in a related compound led to a loss of potency, which was hypothesized to be due to the disruption of this favorable conformation. nih.gov

Studies on other piperidine derivatives also emphasize the importance of conformation. For instance, the stereochemical effect on the biological activities of piperidin-4-one derivatives was elucidated through conformational studies using techniques like NOESY. nih.gov These studies confirmed the axial or equatorial orientation of substituents, which in turn correlated with their antibacterial and antifungal activities. nih.gov

The following table highlights the relationship between conformational features and pharmacological activity:

| Conformational Feature | Impact on Pharmacological Profile | Target/Application | Reference |

| Replacement of flexible N-methylphenethylamine with rigid (S)-3-phenylpiperidine | 3-fold increase in inhibitory potency. | NAPE-PLD | nih.govacs.org |

| (S)-3-hydroxypyrrolidine substituent | 10-fold increase in activity, likely due to favorable conformation. | NAPE-PLD | nih.govacs.org |

| Altered piperidine ring conformation relative to hinge-binding group | Reduced selectivity for PKB over PKA. | PKB/PKA | nih.gov |

| Disruption of favorable binding conformation by N-methylation | Loss of potency against PKB. | PKB | nih.gov |

| Specific axial/equatorial orientation of substituents | Correlated with antibacterial and antifungal activity. | Antimicrobial | nih.gov |

Elucidation of Key Pharmacophoric Features for Target Interaction

The identification of key pharmacophoric features is essential for understanding how this compound derivatives interact with their biological targets and for the rational design of new, more potent and selective molecules. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) that are necessary for biological activity.

For inhibitors of Protein Kinase B (PKB), a clear pharmacophore has emerged from structure-activity relationship studies and X-ray crystallography. nih.gov The key features include:

A hinge-binding group , such as the pyrrolo[2,3-d]pyrimidine, which forms hydrogen bonds with the kinase hinge region. nih.gov

A basic amino group on the piperidine ring, which forms favorable interactions with specific residues in the active site, such as Glu236 and the backbone carbonyl of Glu279 in PKBβ. This basic amine also makes a close contact with the sulfur of Met282, an interaction that is absent in the related kinase PKA and contributes to selectivity. nih.gov

A lipophilic substituent , like a 4-chlorophenyl ring, that occupies a hydrophobic pocket (the P-loop lipophilic pocket). nih.gov

In the design of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), a novel series of piperidin-4-yl-aminopyrimidine derivatives was created by fusing the pharmacophore templates of etravirine-VRX-480773 hybrids and piperidine-linked aminopyrimidines. nih.gov This approach, which combines key features from known inhibitors, resulted in compounds with significantly improved activity against wild-type HIV-1. nih.gov

For Toll-like receptor 4 (TLR4) competitive inhibitors, a ligand-based pharmacophore model was constructed. nih.gov This model identified three hydrophobic groups and a hydrogen bond acceptor as the key features. nih.gov Molecular docking studies confirmed the importance of these interaction points at the target level. nih.gov

The following table summarizes the key pharmacophoric features for different biological targets:

| Target | Key Pharmacophoric Features | Reference |

| Protein Kinase B (PKB) | Hinge-binding group (e.g., pyrrolo[2,3-d]pyrimidine), basic amino group on piperidine, lipophilic substituent. | nih.gov |

| HIV-1 Reverse Transcriptase | Fusion of etravirine-VRX-480773 and piperidine-linked aminopyrimidine pharmacophores. | nih.gov |

| Toll-Like Receptor 4 (TLR4) | Three hydrophobic groups and a hydrogen bond acceptor. | nih.gov |

Mechanistic Pharmacology and Biological Target Engagement of N Piperidin 4 Yl Pyrimidin 4 Amine Derivatives

Modulation of Kinase Activity

Derivatives built upon the N-(piperidin-4-yl)pyrimidin-4-amine framework have demonstrated significant inhibitory activity against several classes of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.

Protein Kinase B (also known as Akt) is a central node in signaling pathways that regulate cell growth, survival, and proliferation; its deregulation is a frequent event in many human cancers. nih.govresearchgate.net Consequently, inhibitors of PKB have significant potential as anticancer agents. nih.gov Research has led to the development of potent, ATP-competitive inhibitors of PKB based on the this compound scaffold. nih.govalunbrig.com

A notable example is the evolution of 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930), which emerged from fragment screening to become a potent, ATP-competitive inhibitor of PKBβ. alunbrig.com This compound demonstrated a 28-fold selectivity for PKB over the closely related Protein Kinase A (PKA). alunbrig.com Further optimization of this series, specifically through the modification of the linker group between the piperidine (B6355638) and a lipophilic substituent, resulted in 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.govalunbrig.com These carboxamides were identified as potent, nanomolar inhibitors with improved oral bioavailability and selectivity for PKB over PKA, reaching up to 150-fold in some cases. nih.govalunbrig.com Another series of AKT inhibitors featuring a piperidin-4-yl side chain yielded compound 10h, a potent pan-AKT inhibitor with an IC₅₀ value of 24.3 nM against AKT1, which effectively induced apoptosis in PC-3 prostate cancer cells. nih.gov

| Compound | Target | IC₅₀ (nM) | Selectivity (PKA/PKB) | Reference |

|---|---|---|---|---|

| CCT128930 | PKBβ | Potent inhibitor | 28-fold | alunbrig.com |

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB | Nanomolar range | Up to 150-fold | nih.gov |

| Compound 10h | AKT1 | 24.3 | Not specified | nih.gov |

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle and transcription, making them attractive targets for cancer therapy. nih.govnih.gov Derivatives of the this compound scaffold have been developed as potent inhibitors of both cell cycle-related CDKs, such as CDK2, and transcriptional CDKs, like CDK9.

A series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors. nih.gov The most promising compound from this series, 7l, showed potent inhibitory activity against CDK2/cyclin A2 with an IC₅₀ of 64.42 nM, comparable to the known inhibitor AZD5438. nih.gov In another study, N²,N⁴-disubstituted pyrimidine-2,4-diamines were identified as potent dual inhibitors of CDK2 and CDK9. nih.gov Compounds 3g and 3c from this series were the most potent inhibitors against CDK2 and CDK9, with IC₅₀ values of 83 nM and 65 nM, respectively. nih.gov

Furthermore, research into 4-thiazol-2-anilinopyrimidine derivatives led to the discovery of highly selective CDK9 inhibitors. wikipedia.orgnih.gov Compound 12u from this series inhibits CDK9 with an IC₅₀ of 7 nM and demonstrates over 80-fold selectivity for CDK9 compared to CDK2. wikipedia.orgnih.gov This selectivity is crucial as it can lead to more targeted therapeutic effects, such as the reinstatement of apoptosis in cancer cells by selectively targeting survival proteins regulated by CDK9. wikipedia.org

| Compound Series | Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| N-(pyridin-3-yl)pyrimidin-4-amine | 7l | CDK2/cyclin A2 | 64.42 | nih.gov |

| N²,N⁴-disubstituted pyrimidine-2,4-diamine | 3g | CDK2/cyclin A | 83 | nih.gov |

| 3c | CDK9/cyclin T1 | 65 | nih.gov | |

| 4-thiazol-2-anilinopyrimidine | 12u | CDK9 | 7 | wikipedia.orgnih.gov |

The this compound core is also integral to inhibitors targeting receptor tyrosine kinases like Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), which are key drivers in certain cancers, particularly non-small cell lung cancer (NSCLC).

The approved ALK inhibitor Ceritinib features a piperidine fragment. Research has shown that replacing this piperidine with various aliphatic amines can yield compounds with potent activity against crizotinib-resistant ALK mutants, including the highly resistant G1202R mutation. nih.gov Another advanced ALK inhibitor, Brigatinib, incorporates a piperidine ring that is crucial for its effective binding to the ATP pocket of ALK, contributing to its superior efficacy compared to crizotinib. researchgate.netalunbrig.com Brigatinib demonstrates activity against multiple kinases, including ALK and ROS1, and has shown efficacy against a wide range of ALK resistance mutations. alunbrig.comalunbrig.com

In the context of ROS1, a series of pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives were designed based on previously identified lead compounds. Many of these newly synthesized compounds displayed ROS1 kinase inhibitory activity in the micromolar range, highlighting the utility of the pyrimidine (B1678525) scaffold in targeting this specific kinase.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, and its overexpression is linked to the progression of various cancers. A series of 2,4-dianilinopyrimidine derivatives containing N-substituted benzamides were designed as potential FAK inhibitors.

Within this series, compounds featuring hydroxyl groups generally showed higher potency. In particular, compounds 8a, 8c, and 8d were the most active, exhibiting potent inhibitory activity against FAK with low nanomolar IC₅₀ values. These findings underscore the potential of this pyrimidine-based scaffold for developing effective anticancer agents that target FAK-mediated signaling pathways.

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 8a | FAK | 0.047 | |

| 8c | FAK | 0.030 | |

| 8d | FAK | 0.040 |

G Protein-Coupled Receptor (GPCR) Agonism, with emphasis on GPR119

Beyond kinase inhibition, derivatives of this compound have been successfully developed as agonists for G protein-coupled receptors (GPCRs), most notably GPR119. GPR119 is expressed in pancreatic β-cells and intestinal endocrine cells, and its activation stimulates glucose-dependent insulin (B600854) secretion, making it a promising target for the treatment of type 2 diabetes.

A focused optimization effort led to a novel series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. The introduction of an N-trifluoromethyl group was a key discovery, as it not only enhanced the GPR119 agonist activity but also significantly improved the safety profile by reducing inhibition of the hERG channel. Further modifications led to the identification of compound 27 (N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine), a potent and orally bioavailable GPR119 agonist. Other research has explored different pyrimidine-based scaffolds, such as pyrimido[5,4-b] nih.govalunbrig.comoxazine derivatives, which also yielded potent GPR119 agonists with EC₅₀ values in the low nanomolar range.

| Compound Series | Compound | Target | EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Pyrimido[5,4-b] nih.govalunbrig.comoxazine | 10 | GPR119 | 13 | |

| 15 | GPR119 | 12 | ||

| N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | 27 | GPR119 | Potent agonist |

Enzyme Inhibition Studies

The versatility of the this compound scaffold extends to the inhibition of various other enzymes critical to disease pathogenesis.

HIV-1 Reverse Transcriptase: A novel series of piperidin-4-yl-aminopyrimidine derivatives were designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds, developed by fusing pharmacophore templates, showed significantly improved activity against wild-type HIV-1, with EC₅₀ values in the single-digit nanomolar range. Selected compounds also had lower IC₅₀ values against the reverse transcriptase enzyme than the established drug nevirapine. The N-benzyl derivative 5k, in particular, showed a broad potency against drug-resistant mutant viruses.

Phosphoinositide 3-kinase delta (PI3Kδ): A series of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated. Compounds 20 and 21 from this series demonstrated potent inhibitory activities against PI3Kδ with IC₅₀ values of 0.286 μmol/L and 0.452 μmol/L, respectively, suggesting their potential as antitumor agents acting through this pathway.

NLRP3 Inflammasome: By hybridizing known pharmacophores, researchers developed a series of benzo[d]imidazole-2-one derivatives based on a 1-(piperidin-4-yl) core. These compounds were tested for their ability to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases. The study identified molecules capable of preventing NLRP3-dependent pyroptosis and the release of the inflammatory cytokine IL-1β.

Cholesterol 24-Hydroxylase (CH24H): In an effort to discover novel inhibitors for CH24H, an enzyme implicated in neurodegenerative diseases, researchers explored 3-substituted-4-phenylpyridine derivatives. Replacing a piperidin-4-yl group with a piperazinyl group significantly enhanced inhibitory activity, and further optimization led to compound 6, a 3-piperidinyl pyridine (B92270) derivative, which exhibited single-digit nanomolar IC₅₀ (8.1 nM) for CH24H.

Receptor Interaction Profiles

The pharmacological versatility of this compound derivatives extends to their interaction with various cell surface and intracellular receptors, which is crucial for their effects, particularly in the central nervous system.

The dopamine (B1211576) D2 receptor is a primary target for antipsychotic medications and plays a role in numerous neurological and psychiatric conditions. nih.gov The affinity and selectivity of ligands for dopamine receptor subtypes are critical determinants of their therapeutic profiles. Several classes of compounds incorporating a piperidine ring have been evaluated for their interaction with D2 receptors.

Studies on 4-heterocyclylpiperidines have explored structure-activity relationships for D2 and other dopamine receptor subtypes. acs.org While the primary focus of some studies was the D4 receptor, D2 binding affinity data is crucial for determining selectivity. For instance, systematic modifications of a pyrazole-piperidine scaffold revealed that specific substituents were optimal for affinity and selectivity. acs.org Similarly, research on a series of indole, benzofuran, and benzothiophene (B83047) compounds connected to a 4-phenyl-piperidin-4-ol moiety identified derivatives with high affinity and selectivity for D2 over D3 receptors. nih.gov Although not all are pyrimidine derivatives, these studies underscore the importance of the substituted piperidine core for D2 receptor interaction.

Table 5: Dopamine D2 Receptor Binding Affinity of Representative Piperidine Derivatives

| Compound Series | Radioligand | Receptor Source | Key Finding on D2 Affinity |

|---|---|---|---|

| Azaindole, Benzofuran, Benzothiophene Analogs | ¹²⁵I-IABN | Human D₂, D₃, D₄ in HEK 293 cells | Certain methoxy-substituted indoles showed high affinity and selectivity for D₂ vs D₃ receptors. nih.gov |

| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | [¹²⁵I]IABN | Human D₃ or D₂L in HEK cells | Variations in the pyrimidine ring substituents significantly influenced D₂ vs D₃ selectivity. acs.org |

| 4-Heterocyclylpiperidines | N/A | Human D₂, D₄ receptors | Systematic SAR led to the discovery of ligands with high D₄ affinity and significant selectivity over D₂. acs.org |

Sigma receptors (σ1R and σ2R) are unique intracellular chaperone proteins involved in regulating various neurotransmitter systems and cellular signaling pathways. nih.govnih.gov They have emerged as important targets for treating neurological disorders, including pain and neurodegeneration. nih.gov

Derivatives containing a piperidine moiety have been shown to possess significant affinity for sigma receptors. nih.govnih.gov In one study, comparing piperazine (B1678402) and piperidine derivatives revealed that the piperidine ring was a crucial structural element for high affinity at the σ1R while maintaining affinity for the histamine (B1213489) H3 receptor. nih.gov For example, replacing a piperazine ring with a piperidine significantly increased σ1R affinity. nih.gov

Furthermore, polyfunctionalized pyridine derivatives with a 1-benzylpiperidin-4-yl moiety demonstrated high affinity for σ1R, with one compound exhibiting a Kᵢ of 1.45 nM and over 290-fold selectivity over the σ2R subtype. nih.gov These findings highlight the potential to design highly selective sigma receptor ligands by modifying the N-(piperidin-4-yl) core structure.

Table 6: Sigma Receptor Affinity of Piperidine Derivatives

| Compound Series | Target(s) | Affinity (Kᵢ) | Selectivity |

|---|---|---|---|

| Piperidine-based H₃R antagonists | σ₁R, σ₂R | Compound 11: σ₁R Kᵢ = 4.41 nM, σ₂R Kᵢ = 67.9 nM nih.gov | Selective for σ₁R over σ₂R nih.gov |

| 4-pyridylpiperidine derivatives | σ₁R, σ₂R | Compound 12: σ₁R Kᵢ = 4.5 nM, σ₂R Kᵢ = 10 nM nih.gov | More potent at σ₁R and σ₂R than unsubstituted piperidines nih.gov |

Anti-Infective Mechanistic Investigations

The this compound core has been effectively utilized to develop potent anti-infective agents. The mechanisms of action are diverse, targeting key microbial enzymes and processes.

The antibacterial potential of piperidine derivatives has been well-documented. biomedpharmajournal.orgbiointerfaceresearch.com While specific studies on this compound itself are limited in this context, the broader class of piperidine-containing compounds exhibits antibacterial activity through various mechanisms. For instance, some piperidin-4-one derivatives have shown good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biomedpharmajournal.orgyu.edu.jo The addition of a thiosemicarbazone group to piperidin-4-one has been shown to enhance its antimicrobial properties. biomedpharmajournal.org The antibacterial efficacy of these compounds is often compared to standard antibiotics like ampicillin (B1664943) and chloramphenicol. biomedpharmajournal.orgbiointerfaceresearch.com

It is proposed that these compounds may interfere with bacterial cell wall synthesis or other essential cellular processes. The structural flexibility of the piperidine ring allows for interactions with various bacterial targets.

A significant area of investigation for this compound derivatives has been in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). These compounds have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).

The mechanism of action involves the allosteric inhibition of HIV-1 reverse transcriptase, an essential enzyme for viral replication. By binding to a hydrophobic pocket adjacent to the enzyme's active site, these derivatives induce a conformational change that hinders the conversion of viral RNA into DNA. researchgate.net Notably, novel piperidine-linked aminopyrimidine derivatives have demonstrated broad activity against wild-type HIV-1 and various drug-resistant mutant strains, such as those with K103N/Y181C and Y188L mutations. researchgate.netnih.gov The design of these inhibitors often involves fusing pharmacophore templates from other successful NNRTIs, leading to compounds with significantly improved potency, with some exhibiting EC50 values in the single-digit nanomolar range.

Table 1: Antiviral Activity of this compound Derivatives against HIV-1

| Compound Type | Mechanism of Action | Key Findings | Reference |

| Piperidine-linked aminopyrimidines | Allosteric inhibition of HIV-1 reverse transcriptase | Potent activity against wild-type and resistant HIV-1 strains. | researchgate.net |

| Fused pharmacophore hybrids | Allosteric inhibition of HIV-1 reverse transcriptase | Single-digit nanomolar EC50 values against wild-type HIV-1. |

Derivatives of this compound have also shown promise as antifungal agents. The proposed mechanism for some of these compounds involves the inhibition of crucial fungal enzymes. For instance, docking studies have suggested that certain s-triazine derivatives containing a piperidine moiety can effectively bind to the active site of N-myristoyltransferase (NMT), an enzyme vital for fungal viability. nih.gov This interaction is believed to be responsible for the observed antifungal activity against pathogens like Candida albicans. nih.gov

Another explored mechanism is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.gov Piperidine-4-carbohydrazide derivatives have been shown to inhibit SDH, leading to fungicidal effects against various agriculturally important fungi. nih.gov The thiosemicarbazone derivatives of piperidin-4-one have also demonstrated significant antifungal activity, indicating that the addition of this group enhances the compound's ability to interfere with fungal growth. biomedpharmajournal.org

Table 2: Antifungal Activity and Proposed Mechanisms of Piperidine Derivatives

| Derivative Class | Target Organism | Proposed Mechanism of Action | Reference |

| s-Triazin-2-yl amino acid derivatives with piperidine | Candida albicans | Inhibition of N-myristoyltransferase (NMT) | nih.gov |

| Piperidine-4-carbohydrazide derivatives | Rhizoctonia solani, Verticillium dahliae | Inhibition of succinate dehydrogenase (SDH) | nih.gov |

| Thiosemicarbazone derivatives of piperidin-4-one | Various fungi | Not specified, but enhanced activity observed | biomedpharmajournal.org |

Neurobiological Mechanistic Studies

The structural motif of this compound is also prevalent in compounds targeting the central nervous system, exhibiting neuroprotective, analgesic, and anti-inflammatory properties.

While direct studies on this compound are not extensively available, related piperidine-containing compounds have demonstrated significant neuroprotective effects. For example, piperine, a piperidine alkaloid, has been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease. nih.gov Its neuroprotective mechanism involves the attenuation of oxidative stress, reduction of activated microglia, and suppression of apoptosis by maintaining the balance of Bcl-2/Bax. nih.gov

Furthermore, neuropeptide Y (NPY), which can be mimicked by certain synthetic compounds, exerts neuroprotective effects by modulating pathways implicated in neurodegenerative diseases, including oxidative stress and glutamatergic excitotoxicity. nih.gov NPY can attenuate oxidative stress by inhibiting the production of reactive oxygen species (ROS) and protects mitochondria from oxidative damage. nih.gov These findings suggest that this compound derivatives could potentially be designed to target similar pathways to confer neuroprotection.

Piperazine derivatives, which share structural similarities with piperidine compounds, have been investigated for their analgesic and anti-inflammatory properties. nih.gov One such derivative demonstrated anti-nociceptive effects in both the neurogenic and inflammatory phases of the formalin test, suggesting a centrally and peripherally mediated analgesic action. nih.gov The mechanism appears to involve the serotonergic pathway, as the anti-nociceptive effect was antagonized by a serotonin (B10506) 5-HT1A receptor antagonist. nih.gov The anti-inflammatory action was evidenced by a reduction in cell migration and protein exudation in a carrageenan-induced pleurisy model. nih.gov

Similarly, certain 4(1H)-pyridinone derivatives, which can be synthesized from piperidine precursors, have exhibited potent analgesic and anti-inflammatory activities, in some cases surpassing standard drugs like acetylsalicylic acid and indomethacin. nih.gov These compounds likely exert their effects through the inhibition of inflammatory mediators.

Vasodilator Mechanisms

Following a comprehensive review of scientific literature, no specific research findings detailing the vasodilator mechanisms of this compound or its direct derivatives were identified. The current body of published research does not appear to contain studies focused on the effects of this particular compound on vascular smooth muscle relaxation, endothelial cell signaling, or specific molecular pathways associated with vasodilation, such as the nitric oxide/cGMP pathway or calcium channel modulation.

While the broader classes of piperidine and pyrimidine derivatives have been investigated for various pharmacological activities, including cardiovascular effects, data pertaining specifically to the vasodilator properties of this compound is not available in the reviewed sources. Research on analogous structures sometimes reveals potential mechanisms, but no such data for close analogs of this compound in the context of vasodilation could be retrieved.

Consequently, a detailed discussion of its mechanistic pharmacology related to vasodilation, including research findings and data tables, cannot be provided at this time due to the absence of relevant scientific research.

Computational Chemistry and in Silico Modeling in the Research of N Piperidin 4 Yl Pyrimidin 4 Amine Derivatives

Molecular Docking for Ligand-Target Interaction Prediction and Elucidation

Molecular docking is a cornerstone of computational drug discovery, enabling the prediction of the preferred orientation of a ligand when bound to a target protein. For derivatives of N-(piperidin-4-yl)pyrimidin-4-amine, this technique has been pivotal in identifying potential biological targets and elucidating the key molecular interactions that govern their activity.

Researchers have employed molecular docking to investigate the anticancer potential of this scaffold. In one study, derivatives were docked into the active site of human estrogen receptor and tubulin, revealing them as possible targets. The docking poses indicated that these compounds could form crucial hydrogen bonds and hydrophobic interactions, explaining their observed cytotoxic effects on cancer cell lines like HepG2. For instance, specific derivatives were shown to interact with key residues such as Cys530 in the target protein.

Furthermore, in the context of antiviral research, docking studies identified NS5-methyltransferase as a probable target for this compound derivatives against the Dengue virus. The in silico analysis highlighted how substitutions on the piperidine (B6355638) ring, such as with 2-methylbenzyl or 4-bromobenzyl groups, could influence the binding affinity and, consequently, the antiviral potency.

The versatility of this scaffold is also evident in its exploration as an antitubercular agent. Molecular docking of piperidin-4-imine derivatives into the enoyl-acyl carrier protein (EACP) reductase, a key enzyme in Mycobacterium tuberculosis, has provided insights into the binding modes of these inhibitors. pharmaffiliates.com These studies are crucial for predicting the interactions between the designed molecules and the enzyme, thereby guiding the synthesis of more effective antitubercular agents.

The following table summarizes representative molecular docking studies on this compound derivatives:

| Derivative Type | Investigated Target | Key Findings |

| Anticancer Agents | Estrogen Receptor, Tubulin | Identification of potential binding pockets and key interactions driving cytotoxic activity. nih.gov |

| Antiviral Agents (Anti-DENV) | NS5-Methyltransferase | Elucidation of binding modes and the role of specific substitutions in enhancing antiviral potency. nih.gov |

| Antitubercular Agents | Enoyl-Acyl Carrier Protein (EACP) Reductase | Prediction of ligand-target interactions and guidance for the design of novel inhibitors. pharmaffiliates.com |

These examples underscore the power of molecular docking in providing a rational basis for the observed biological activities of this compound derivatives and in steering future drug design efforts.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures.

In the investigation of this compound derivatives as anti-HCV agents, 2D and 3D-QSAR studies have been conducted. These analyses of a series of 31 piperidine derivatives helped to identify the key structural features that are critical for their inhibitory activity against the NS5B polymerase of the hepatitis C virus. The developed QSAR models, often characterized by statistical parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²), provide predictive power for the bioactivity of new analogues.

Similarly, for anticancer applications, 3D-QSAR studies have been performed on related heterocyclic compounds. These studies have highlighted the importance of both steric and electrostatic fields in determining the cytotoxic activity of the compounds. The contour maps generated from these models offer a visual representation of where bulky or electron-donating/withdrawing groups would be favorable or unfavorable for activity, thus guiding the synthetic chemist in making targeted modifications to the molecular scaffold. A strong correlation between the QSAR results and molecular docking studies has often been observed, reinforcing the validity of the proposed binding modes.

A representative summary of QSAR/3D-QSAR model parameters for related pyrimidine (B1678525) derivatives is presented below:

| Model Type | Target | q² | r²_pred | Key Findings |

| 3D-QSAR | CDK2 | 0.714 | 0.764 | Highlighted the influence of steric and electrostatic fields on inhibitor potency. nih.gov |

| 3D-QSAR | CDK4 | 0.815 | 0.681 | Identified key structural requirements for enhanced binding affinity. nih.gov |

| 3D-QSAR | CDK6 | 0.757 | 0.674 | Guided the design of novel inhibitors with improved activity. nih.gov |

These QSAR and 3D-QSAR studies have proven to be instrumental in the rational design of this compound derivatives with enhanced biological activities.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exhibit a specific biological activity. This approach is particularly useful when the 3D structure of the target protein is unknown.

For scaffolds related to this compound, pharmacophore models have been developed to identify novel inhibitors for various targets. These models are typically generated from a set of known active compounds and consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. This virtual screening approach significantly narrows down the number of compounds to be synthesized and tested, thereby saving time and resources. For instance, a ligand-based pharmacophore model was successfully used to discover potential topoisomerase I inhibitors by screening the ZINC database.

The key steps in pharmacophore modeling and its application in the context of this compound research include:

Model Generation: Utilizing a set of active compounds to generate a hypothesis of the essential chemical features.

Model Validation: Assessing the ability of the pharmacophore model to distinguish between active and inactive compounds.

Virtual Screening: Using the validated model to search for new molecules in large compound libraries.

Hit Identification: Identifying promising new chemical entities for further experimental evaluation.

This approach has been successfully applied in the discovery of inhibitors for various kinases and other enzymes, demonstrating its utility in expanding the therapeutic potential of the this compound scaffold and its bioisosteres.

Prediction of Biological Activity Spectra and Potential Polypharmacology

The this compound scaffold has demonstrated a remarkable ability to interact with a diverse range of biological targets, a phenomenon known as polypharmacology. Computational methods play a crucial role in predicting this broad spectrum of biological activities. By employing in silico screening techniques against various known protein structures, it is possible to identify potential new targets for this class of compounds.

The documented activities of derivatives of this scaffold highlight its polypharmacological potential:

Anticancer: Inhibition of various kinases and other proteins involved in cell cycle regulation and proliferation. nih.gov

Antiviral: Activity against viruses such as HIV and Dengue by targeting viral enzymes like reverse transcriptase and methyltransferase. nih.gov

Antitubercular: Inhibition of essential enzymes in Mycobacterium tuberculosis. pharmaffiliates.com

Advanced Computational Techniques for Conformational Preference and Dynamic Behavior

Beyond static pictures of ligand-protein interactions, advanced computational techniques like molecular dynamics (MD) simulations provide a deeper understanding of the conformational preferences and dynamic behavior of this compound derivatives in a biological environment.

MD simulations, often performed after molecular docking, allow researchers to observe the stability of the ligand-protein complex over time. These simulations can reveal:

The flexibility of the ligand and the protein.

The persistence of key intermolecular interactions, such as hydrogen bonds.

The role of water molecules in mediating ligand-protein binding.

Conformational changes in the protein upon ligand binding.

Future Perspectives and Emerging Research Avenues for N Piperidin 4 Yl Pyrimidin 4 Amine

Exploration of Novel Chemical Space within the Pyrimidine-Piperidine Scaffold

A primary avenue for future research lies in the systematic exploration of the chemical space surrounding the N-(piperidin-4-yl)pyrimidin-4-amine core. This involves the synthesis and evaluation of novel analogs with diverse substitution patterns on both the pyrimidine (B1678525) and piperidine (B6355638) rings. nih.govwhiterose.ac.uk The goal is to generate libraries of compounds with varied physicochemical properties and three-dimensional shapes, which can be screened for enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govwhiterose.ac.uk

Fragment-based drug discovery (FBDD) offers a powerful strategy to efficiently explore this chemical space. researchgate.net By identifying small molecular fragments that bind to a target of interest, novel and potent inhibitors can be constructed by growing, linking, or combining these fragments within the pyrimidine-piperidine framework. researchgate.net This approach allows for a more rational and efficient sampling of chemical diversity compared to traditional high-throughput screening. researchgate.net

Key areas for synthetic modification include:

Substitution on the pyrimidine ring: Introduction of various functional groups at different positions of the pyrimidine ring can modulate electronic properties, hydrogen bonding capabilities, and steric interactions with the target protein.

Substitution on the piperidine ring: Modification of the piperidine moiety can influence the compound's conformation, lipophilicity, and potential for additional interactions with the binding pocket. nih.gov

Linker modification: The nature and length of the linker connecting the pyrimidine and piperidine rings can be altered to optimize the spatial orientation of the two moieties for optimal target engagement.

A systematic approach to generating and testing these novel analogs will be crucial for mapping the structure-activity relationships (SAR) and identifying key structural features that govern biological activity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for this compound and its derivatives. ijirt.orgnih.govymerdigital.com These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures with greater speed and accuracy than traditional methods. ymerdigital.commdpi.com

Key applications of AI and ML in this context include:

Virtual Screening: AI-powered algorithms can rapidly screen large virtual libraries of pyrimidine-piperidine analogs against a specific biological target, prioritizing compounds with the highest predicted binding affinity and selectivity. mdpi.com

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from the ground up, exploring previously uncharted areas of the chemical space. mdpi.com

Predictive Modeling: ML models can be trained to predict various properties of the compounds, such as their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as potential toxicity. nih.gov This allows for the early identification and elimination of candidates with unfavorable profiles, reducing the time and cost of drug development. nih.govnih.gov

Target Identification and Validation: AI can analyze biological data to identify and validate novel therapeutic targets for which this compound derivatives may be effective. nih.gov

The synergy between computational predictions and experimental validation will be essential for accelerating the discovery and development of new drugs based on this scaffold.

Development of Multi-Target Directed Ligands Based on the Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. springernature.comnih.gov The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously, represents a promising therapeutic strategy. springernature.comnih.gov The this compound scaffold provides a versatile platform for the design of such MTDLs.

By strategically modifying the scaffold, it is possible to incorporate pharmacophoric features that enable binding to different, yet relevant, biological targets. For instance, derivatives of this scaffold could be designed to simultaneously inhibit key enzymes in a signaling pathway or target both a primary protein and a resistance-conferring mutant.

The design of MTDLs requires a deep understanding of the structural biology of the intended targets and the SAR of the pyrimidine-piperidine scaffold. Molecular modeling and computational design will play a crucial role in the rational design of these multi-functional molecules. nih.gov The development of MTDLs based on this compound could lead to more effective and durable therapeutic interventions for complex diseases. researchgate.net

Design and Synthesis of Chemical Probes for Biological System Interrogation

To further elucidate the biological functions and therapeutic potential of targets modulated by this compound derivatives, the development of high-quality chemical probes is essential. These probes are specifically designed molecules that can be used to study biological systems with high precision.

Examples of chemical probes that can be derived from the this compound scaffold include:

Biotinylated or Fluorescently Labeled Probes: These probes can be used to visualize and track the localization of the target protein within cells, as well as to perform pull-down experiments to identify binding partners.

Photoaffinity Probes: These probes can be used to covalently label the target protein upon photoactivation, enabling its identification and characterization.

Degrader Probes (PROTACs): By linking a derivative of this compound to an E3 ligase-recruiting moiety, it is possible to create proteolysis-targeting chimeras (PROTACs) that induce the targeted degradation of the protein of interest.

The development of these sophisticated chemical tools will provide invaluable insights into the underlying biology of the targets of this compound and will facilitate the validation of new therapeutic hypotheses.

Q & A

Q. What synthetic methodologies are commonly employed for N-(piperidin-4-yl)pyrimidin-4-amine and its derivatives?

The synthesis typically involves alkylation or reductive amination of pyrimidine precursors with piperidine derivatives. For example:

- Alkylation : Reacting 4-aminopyrimidine with piperidin-4-yl halides in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile .

- Reductive Amination : Condensation of pyrimidin-4-amine with piperidin-4-one under hydrogenation conditions (e.g., H₂/Pd-C) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation (e.g., δ ~2.5–3.5 ppm for piperidine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₉H₁₃N₄⁺ = 193.1184) .

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C aromatic) confirm functional groups .

Q. How can researchers assess the compound’s preliminary biological activity?

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) using Ellman’s method .

- Cellular Assays : Test cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM to establish therapeutic windows .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

- Substituent Effects : Introduce groups at the pyrimidine C2 or C4 positions (e.g., methyl, trifluoromethyl) to enhance lipophilicity or metabolic stability. For example, 2-(4-methylpiperidin-1-yl)-substituted derivatives show improved BuChE selectivity (IC₅₀ = 2.2 µM) .

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., hBuChE’s catalytic triad: Ser198, His438, Glu325) .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

- Twinned Crystals : Common in piperidine-containing compounds due to flexible ring conformations. Use SHELXD for dual-space structure solution and refine with SHELXL .

- Disorder Modeling : Apply restraints (e.g., SIMU, DELU in SHELXL) to manage piperidine ring disorder .

- Validation Tools : Check geometric outliers (e.g., bond lengths, angles) with PLATON and generate ORTEP diagrams for publication .

Q. How can discrepancies in biological activity data across assays be resolved?

- Assay Optimization : Standardize buffer pH (e.g., pH 8.0 for cholinesterase assays) and pre-incubation times to minimize variability .

- Metabolic Stability Tests : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain reduced activity in vivo .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and functional cellular assays .

Q. What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?

- Trifluoromethyl Substitution : Improves metabolic stability by reducing CYP450 oxidation (e.g., logP increases by ~0.5 units with CF₃ groups) .

- Prodrug Design : Convert amines to carbamates (e.g., ethyl carbamate derivatives) for improved oral bioavailability .

- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., >10 mg/mL in PBS) for intravenous administration .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.